3H-Naphtho[2,1-b]pyran-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[f]chromene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWXZGVYMJZDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449257 | |
| Record name | 3H-Naphtho[2,1-b]pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473917-45-2 | |
| Record name | 3H-Naphtho[2,1-b]pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3h Naphtho 2,1 B Pyran 2 Carbonitrile and Its Derivatives
One-Pot Multicomponent Cycloaddition Strategies for Naphthopyran-Carbonitriles
One-pot multicomponent reactions (MCRs) represent the most prominent and efficient pathway for assembling the 3H-naphtho[2,1-b]pyran-2-carbonitrile scaffold. These reactions typically involve the condensation of a naphthol derivative, an aldehyde or its equivalent, and an activated nitrile, such as malononitrile (B47326), in the presence of a catalyst. This convergent approach allows for the formation of multiple bonds and the construction of the complex heterocyclic system in a single synthetic operation, which is both time- and resource-efficient.
Synthesis via Reactions of Naphthols with Activated Nitriles (e.g., Malononitrile)
The reaction between a naphthol (commonly 2-naphthol), an aldehyde, and malononitrile is a classic example of a multicomponent reaction used to generate the target scaffold. The mechanism proceeds through a cascade of reactions, beginning with the condensation of the aldehyde and malononitrile, followed by the addition of the naphthol.
The use of formaldehyde (B43269) as the aldehyde component provides a direct route to the parent this compound structure, unsubstituted at the 4-position. Formaldehyde is a highly reactive C1 building block in MCRs. beilstein-journals.orgrsc.orgresearchgate.net The synthesis pathway commences with a Knoevenagel condensation between formaldehyde and malononitrile. organicreactions.orgthermofisher.comwikipedia.org This base-catalyzed reaction generates a highly reactive intermediate, 2-methylenepropanedinitrile (also known as methylenemalononitrile).
This electrophilic intermediate is then susceptible to a Michael addition by the phenoxide ion of 2-naphthol (B1666908). The subsequent intramolecular cyclization of the resulting adduct, followed by dehydration, yields the final this compound product. While specific literature detailing this exact three-component reaction is sparse, the mechanism is analogous to well-established reactions of phenols with mixtures of other aldehydes (like acetaldehyde) and malononitrile. lookchem.com
The most widely reported method for synthesizing derivatives of this compound involves a three-component condensation of 2-naphthol, an aromatic aldehyde, and malononitrile. sioc-journal.cn This reaction provides 4-aryl substituted naphthopyrans.
The generally accepted mechanism for this transformation involves two key stages: nih.gov
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step forms an arylidenemalononitrile intermediate (a conjugated enone). wikipedia.orgresearchgate.net
Michael Addition and Cyclization: The activated hydroxyl group of 2-naphthol then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. This is followed by an intramolecular cyclization (O-alkylation) and tautomerization to yield the stable 2-amino-4-aryl-4H-naphtho[2,1-b]pyran-3-carbonitrile derivative. nih.govresearchgate.net
The versatility of this method allows for the synthesis of a wide library of derivatives by simply varying the substituted aldehyde, as illustrated in the table below.
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol (B145695) | 92 | sioc-journal.cn |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 95 | sioc-journal.cn |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 94 | sioc-journal.cn |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 96 | sioc-journal.cn |
| 3-Nitrobenzaldehyde | Piperidine | Ethanol | 94 | sioc-journal.cn |
Catalytic Systems and Reaction Conditions in Naphthopyran-Carbonitrile Synthesis
The choice of catalyst and reaction conditions plays a pivotal role in the efficiency, selectivity, and environmental impact of naphthopyran-carbonitrile synthesis. The catalyst's primary function is to facilitate the initial Knoevenagel condensation and promote the subsequent cyclization steps.
Weak organic bases are the most common catalysts for the synthesis of naphthopyrans. Piperidine is frequently employed and has proven highly effective in promoting the reaction between naphthols, aldehydes, and malononitrile in refluxing ethanol. sioc-journal.cnresearchgate.net It acts as a catalyst for both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade. thermofisher.comwikipedia.org
Triethylamine (Et3N) is another base that can be used to achieve high yields in related pyran syntheses, often under solvent-free conditions. These mild bases are sufficiently strong to deprotonate the active methylene (B1212753) group of malononitrile, initiating the reaction, but are not so strong as to cause self-condensation of the aldehyde reactant. wikipedia.org
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols. Solvent-free reaction conditions have been successfully applied to the synthesis of related pyran and chromene systems. nih.gov These methods often involve heating a neat mixture of the reactants with a catalyst, which can reduce waste, costs, and the hazards associated with volatile organic solvents.
Furthermore, the use of water as a solvent or the application of recyclable catalysts represents a greener approach to these multicomponent reactions. researchgate.net For instance, procedures using catalysts like potassium carbonate (K2CO3) in ethanol have been developed as an environmentally friendly method for synthesizing related 2-amino-4H-pyran-3-carbonitriles, offering short reaction times and excellent yields without the need for complex purification. nih.gov These methodologies are readily adaptable to the synthesis of naphthopyran-carbonitriles, contributing to more sustainable chemical manufacturing.
Derivatization Pathways and Functionalization Strategies for Naphthopyran-2-carbonitrile
The strategic derivatization of the naphthopyran-2-carbonitrile core is central to expanding its chemical diversity and exploring its structure-activity relationships. These transformations often target the reactive sites of the molecule, leading to a variety of functionalized compounds.
Nucleophilic and Electrophilic Functionalization of the Naphthopyran Skeleton
While much of the reactivity of 2-amino-4H-naphtho[2,1-b]pyran-3-carbonitriles is centered on the amino and cyano groups, the naphthopyran skeleton itself can undergo functionalization. The electron-rich nature of the naphthalene (B1677914) ring system makes it susceptible to electrophilic substitution reactions. For instance, bromination of the naphthopyran ring has been achieved, providing a handle for further transformations. nih.gov
Nucleophilic addition reactions can also be employed to modify the pyran ring. Organolithium reagents have been shown to add to benzoxanthone derivatives, which are structurally related to the naphthopyran system, leading to either 1,2- or 1,4-adducts depending on the reaction conditions. researchgate.net Such methodologies could potentially be adapted for the functionalization of the 3H-naphtho[2,1-b]pyran core.
Introduction of Amine and Imino Moieties
The introduction of amine and imino functionalities is a common strategy to create versatile intermediates for further cyclization reactions. The 2-amino-4H-naphtho[2,1-b]pyran-3-carbonitrile scaffold is a key starting material, often synthesized through a one-pot, three-component reaction of a naphthalenol, an aldehyde, and malononitrile. mdpi.comresearchgate.net
The amino group at the 2-position can be further functionalized. For example, it can be acylated or can react with reagents like triethyl orthoformate to form ethoxymethyleneamino derivatives. nih.govresearchgate.net These imino derivatives are key intermediates for the construction of fused heterocyclic rings. The formation of iminochromene derivatives from salicylaldehydes and malononitrile highlights a related synthetic pathway that can be conceptually extended to naphthopyran systems. nih.gov
Formation of Spiro Naphthopyran Derivatives
Spirocyclic compounds containing a naphthopyran moiety are of interest due to their unique three-dimensional structures. The synthesis of spiro derivatives can be achieved through various strategies. One approach involves the reaction of 2-ylidene-malononitrile derivatives of naphthoxazines with cyclic ketones like cyclopentanone, leading to spiro heterocycles. researchgate.net Another study reports the synthesis of spiro[naphthalene-2,4'-phenanthrene]-1,1'-diones from the reaction of 1-tetralone (B52770) with acrylic acid, although this does not start from a pre-formed naphthopyran. researchgate.net
A more direct route to spiro-naphthopyrans has been described involving the condensation of 2,4-dimethyl-1-benzothiopyrylium perchlorate (B79767) with 2-hydroxy-1-naphthaldehyde, which upon deprotonation yields a spiro{2H-naphtho[2,1-b]pyran-2,2′-2′H-1′-benzothiopyran}. mdpi.com The synthesis of novel spiro-tetrahydroquinoline derivatives has also been reported through a one-pot aza-Michael/Michael reaction, showcasing a strategy that could potentially be adapted for the synthesis of spiro-naphthopyrans. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 2-Ylidene-malononitrile of naphthoxazine | Cyclopentanone | Spiro heterocycle | researchgate.net |
| 1-Tetralone | Acrylic acid | Spiro[naphthalene-2,4'-phenanthrene]-1,1'-dione | researchgate.net |
| 2,4-Dimethyl-1-benzothiopyrylium perchlorate | 2-Hydroxy-1-naphthaldehyde, piperidine | Spiro{2H-naphtho[2,1-b]pyran-2,2′-2′H-1′-benzothiopyran} | mdpi.com |
Advanced Synthetic Techniques Applied to Naphthopyran-Carbonitriles
The quest for more efficient and sustainable chemical transformations has led to the adoption of innovative technologies in the synthesis of naphthopyran-carbonitriles. These methods not only accelerate the synthetic process but also often lead to higher yields and cleaner reaction profiles compared to conventional heating methods.
Microwave Irradiation Enhanced Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for the rapid and efficient construction of heterocyclic compounds. The application of microwave irradiation can dramatically reduce reaction times, from hours to mere minutes, and often results in higher product yields with fewer byproducts. nih.govajgreenchem.com This technique has been successfully employed in the synthesis of various pyran and chromene derivatives, which are structurally related to naphthopyrans.
A notable application of this technology is in the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives. In a typical reaction, a mixture of an aldehyde, an active methylene compound such as malononitrile, and a C-H acid like 1,3-cyclohexanedione (B196179) can be irradiated with microwaves to afford the corresponding fused pyran systems in excellent yields (89-98%) within a short reaction time of 10 minutes, often in an aqueous medium without the need for a catalyst. nih.gov
This methodology can be extended to the synthesis of 2-amino-4H-naphtho[2,1-b]pyran-3-carbonitriles. By reacting an aromatic aldehyde, malononitrile, and α- or β-naphthol under solvent-free conditions with a magnetic catalyst like ilmenite (B1198559) (FeTiO3), the desired products can be obtained in high yields. ajgreenchem.com The use of microwave irradiation in this context offers mild reaction conditions and a simple work-up procedure. ajgreenchem.com The reaction of curcumin (B1669340) with primary amines or amine acetates in the presence of Montmorillonite K-10 as a catalyst under microwave irradiation also yields dihydropyridinones, showcasing the versatility of this heating method for various heterocyclic syntheses. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time (min) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde, Methyl Cyanoacetate, 1,3-Cyclohexanedione | Water, Catalyst-free, Microwave | Tetrahydrobenzo[b]pyran derivatives | 89-98 | 10 | nih.gov |
| Aromatic Aldehyde, Malononitrile, α- or β-Naphthol | Ilmenite (FeTiO3), Solvent-free, Microwave | 2-Amino-4H-chromene derivatives | High | Short | ajgreenchem.com |
| 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile, Aromatic Aldehyde, (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine | Piperidine, Ethanol, Microwave (90°C) | 4-Aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles | High | 15-20 | atmiyauni.ac.in |
| Curcumin, Primary Amines/Amine Acetates | Montmorillonite K-10, Microwave | Dihydropyridinones | 17-28 | 2 | nih.gov |
Cascade Reactions and Tandem Cyclizations in Naphthopyran Synthesis
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. The synthesis of the this compound scaffold is particularly amenable to cascade strategies, typically involving a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
A classic example involves the three-component reaction of an aromatic aldehyde, malononitrile, and a suitable naphthol derivative. The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the naphthol to the electron-deficient double bond of the intermediate. The resulting adduct then undergoes an intramolecular cyclization to furnish the final naphthopyran ring system. This tandem Knoevenagel-Michael reaction can be promoted by various catalysts, including basic catalysts like magnesium oxide. researchgate.net
For instance, the synthesis of 3-amino-6-chloro-1-aryl-1H-benzo[h]chromen-2-yl cyanide derivatives has been achieved through a one-pot reaction of a phenolic compound (β-naphthol), an aldehyde, and malononitrile in refluxing DMF with MgO as a heterogeneous basic catalyst. researchgate.net The synthesis of related pyranopyrimidine heterocycles also utilizes a multicomponent reaction of aryl aldehydes, malononitrile, and barbituric acid, highlighting the broad applicability of this cascade approach. nih.gov
| Reactants | Catalyst/Conditions | Key Steps | Product Type | Reference |
|---|---|---|---|---|
| β-Naphthol, Aldehydes, Malononitrile | MgO, Refluxing DMF | Knoevenagel Condensation, Michael Addition, Cyclization | 3-Amino-1-aryl-1H-benzo[h]chromene-2-carbonitriles | researchgate.net |
| Aryl Aldehydes, Malononitrile, Barbituric Acid | Mefenamic Acid, Ethanol, Reflux | Knoevenagel Condensation, Michael Addition, Cyclization | Pyranopyrimidines | nih.gov |
| Aromatic Aldehydes, Malononitrile, Dimedone | Various catalysts | Knoevenagel Condensation, Michael Addition, Cyclization | Tetrahydrobenzo[b]pyrans | researchgate.net |
| Enaminones, Aryl Hydrazine Hydrochlorides, Internal Alkynes | Rh(III) catalysis | Pyrazole Annulation, Satoh–Miura Benzannulation | N-Naphthyl Pyrazoles | rsc.org |
Spectroscopic Characterization and Advanced Structural Elucidation of 3h Naphtho 2,1 B Pyran 2 Carbonitrile Systems
Vibrational Spectroscopy (IR) for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3H-Naphtho[2,1-b]pyran-2-carbonitrile, the IR spectrum is dominated by characteristic absorption bands corresponding to its core structural features.
The most indicative vibration is that of the nitrile (C≡N) group. This functional group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The presence of this band is a clear marker for the carbonitrile moiety.
The naphthopyran skeleton itself gives rise to several key signals. The aromatic C=C stretching vibrations of the naphthalene (B1677914) ring system appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the pyran ring are also prominent, typically found in the 1260-1000 cm⁻¹ range. Specifically, the aryl-alkyl ether linkage would show a strong, characteristic absorption band.
While the this compound molecule itself lacks strong hydrogen bond donors, the study of hydrogen bonding interactions is crucial when considering its derivatives or its behavior in protic solvents. Hydrogen bonding can significantly influence the position and shape of IR absorption bands. quora.com For instance, if a hydroxyl or amino group were introduced to the naphthopyran skeleton, the O-H or N-H stretching frequency would be highly sensitive to intermolecular or intramolecular hydrogen bonding, typically appearing as a broad band in the 3500-3200 cm⁻¹ region. quora.comyoutube.com The strength of the hydrogen bond affects the bond itself; a stronger hydrogen bond generally weakens the O-H bond, shifting its stretching frequency to a lower wavenumber. quora.comarxiv.org This broadening and shifting of peaks can provide valuable information about molecular aggregation and interactions in the solid state or in solution. quora.comnih.gov
Table 1: Characteristic IR Absorption Bands for this compound Systems
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Sharp, Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium, Multiple Bands |
| Pyran C-O-C | Asymmetric Stretch | 1260 - 1200 | Strong |
| Pyran C-O-C | Symmetric Stretch | 1150 - 1000 | Medium |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For naphthopyran systems, NMR is essential for confirming the core structure and identifying the specific isomers formed in reactions. rsc.orgrsc.orgrsc.org
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, the signals can be divided into distinct regions. nih.gov
Aromatic Region: The protons on the naphthalene ring system typically resonate in the downfield region, from approximately δ 7.0 to 8.5 ppm. The exact chemical shifts and the complex splitting patterns (coupling) are dictated by the substitution pattern on the aromatic rings. mdpi.com Protons in close proximity to the pyran oxygen or the electron-withdrawing nitrile group will be shifted further downfield.
Pyran Ring Protons: The protons on the pyran ring have characteristic chemical shifts. The protons at the C3 position, being adjacent to a stereocenter and an sp² carbon, would likely appear as a complex multiplet.
Coupling Constants (J-values): The coupling between adjacent protons provides information about the dihedral angle between them, which is crucial for determining stereochemistry. For instance, the coupling constants between protons on the pyran ring can help establish their relative orientation (cis or trans). Complex coupling patterns, such as a "doublet of doublets" (dd), arise when a proton is coupled to two non-equivalent neighboring protons. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene Aromatic Protons | 7.0 - 8.5 | Multiplets (m) |
| Pyran Ring C3-H₂ | ~3.0 - 4.5 | Multiplet (m) |
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edulibretexts.org
For this compound, key signals would include:
Nitrile Carbon: The carbon of the C≡N group is characteristically found in the δ 115-125 ppm range.
Aromatic and Olefinic Carbons: The carbons of the naphthalene ring and the C=C double bond in the pyran ring resonate between δ 110 and 150 ppm. libretexts.org
Quaternary Carbons: These carbons, which are not attached to any protons, typically show weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu Important quaternary carbons in this structure include the spiro-carbon at C3 (if substituted), the carbons at the fusion of the rings, and the carbon attached to the nitrile group (C2). The chemical shift of the sp³-hybridized C3 carbon would appear further upfield, typically in the δ 70-90 ppm range, influenced by the adjacent oxygen atom. libretexts.orglibretexts.org
The complete and unambiguous assignment of all ¹H and ¹³C signals is often achieved using two-dimensional NMR techniques. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N (Nitrile) | 115 - 125 |
| C=O (in derivatives) | 170 - 220 |
| Aromatic & Olefinic Carbons | 110 - 150 |
| C-O (Pyran C4a) | 145 - 155 |
| C3 (sp³) | 70 - 90 |
To resolve complex structures and establish stereochemistry, advanced, multi-dimensional NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is the primary NMR method for determining stereochemistry and conformational preferences.
By using a combination of these techniques, researchers can build a complete and detailed three-dimensional model of the this compound system. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. High-resolution mass spectrometry (HRMS) can provide molecular weights with enough accuracy to distinguish between compounds with the same nominal mass. hud.ac.uk
For 3H-Naphtho[2,1-b]pyran, which has a molecular formula of C₁₃H₁₀O, the calculated molecular weight is approximately 182.22 g/mol . nih.gov The related compound, 3-oxo-3H-Naphtho[2,1-b]pyran-2-carbonitrile (C₁₄H₇NO₂), has a molecular weight of 221.21 g/mol . guidechem.com
In addition to the molecular ion peak (M⁺), the mass spectrum also shows a series of fragment ions, which are produced when the molecular ion breaks apart. The fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural information. For naphthopyran systems, common fragmentation pathways may include:
Retro-Diels-Alder (RDA) reaction: The pyran ring can undergo a characteristic RDA cleavage, leading to the expulsion of a small molecule and the formation of a stable fragment.
Loss of substituents: Groups attached to the naphthopyran skeleton, such as the nitrile group, can be lost as neutral radicals or molecules (e.g., loss of HCN).
Cleavage of the pyran ring: The heterocyclic ring can fragment in various ways, leading to a series of characteristic smaller ions.
Analysis of these fragmentation patterns allows chemists to confirm the connectivity of the atoms within the molecule.
Table 4: Mass Spectrometry Data for a Related Naphthopyran Compound
| Compound | Formula | Molecular Weight ( g/mol ) | Technique | Key Information |
|---|---|---|---|---|
| 3-oxo-3H-Naphtho[2,1-b]pyran-2-carbonitrile | C₁₄H₇NO₂ | 221.21 | MS | Molecular Ion Peak Confirmation. guidechem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum provides information about the conjugated π-electron systems (chromophores) within a molecule. youtube.com
The parent 3H-Naphtho[2,1-b]pyran structure is typically colorless or pale yellow. Its UV-Vis spectrum shows absorption bands in the ultraviolet region, corresponding to π→π* transitions within the naphthalene aromatic system and the conjugated system of the pyran ring. rsc.org These transitions give rise to characteristic absorption maxima (λ_max).
A key feature of many naphthopyran systems is their photochromism. nih.govrsc.org Upon irradiation with UV light, the pyran ring can undergo a reversible ring-opening reaction to form a highly colored, open-chain merocyanine (B1260669) isomer. rsc.orgrsc.org This process leads to the appearance of a new, strong absorption band in the visible region of the spectrum, resulting in a dramatic color change. hud.ac.uk The position of this new band, and thus the color of the merocyanine, is highly sensitive to the substitution pattern on the naphthopyran molecule. nih.gov The study of these electronic transitions is crucial for understanding and designing photochromic materials for applications such as ophthalmic lenses and molecular switches. hud.ac.ukrsc.org The thermal or photochemical reversion from the colored merocyanine back to the colorless naphthopyran can also be monitored by UV-Vis spectroscopy. rsc.orgresearchgate.net
Table 5: UV-Vis Absorption Data for Naphthopyran Systems
| System | Condition | λ_max (nm) | Transition Type | Observation |
|---|---|---|---|---|
| Closed-form Naphthopyran | In solution | ~330-380 | π→π* | Colorless/Pale Yellow. hud.ac.uk |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecular geometry and conformation in the solid state. For the 3H-naphtho[2,1-b]pyran framework, X-ray crystallography reveals the specific arrangement of the fused ring system and the stereochemistry of its substituents.
While a specific crystal structure for this compound itself is not prominently available in the cited literature, a detailed crystallographic analysis of a closely related derivative, Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate, provides significant insight into the core structure's geometry. researchgate.netnih.gov The study of this compound offers a foundational understanding of the conformational properties of the 3H-naphtho[2,1-b]pyran system.
The analysis of Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate revealed that the molecule crystallizes in a monoclinic system with the space group C2/c. researchgate.net A key feature of its solid-state structure is the conformation of the pyran ring. The sp³-hybridized methine carbon atom (C3) is significantly displaced from the mean plane of the otherwise largely planar naphthopyran fused-ring system. This deviation is quantified as 0.571 (1) Å, with the attached hydrogen atom adopting a pseudo-equatorial position. nih.gov This puckering of the pyran ring is a characteristic feature of such systems.
In a related structure, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, the hydropyran ring is described as adopting a distorted half-chair conformation. nih.govdoaj.org In this derivative, the methine carbon atom and the ring oxygen atom are displaced from the plane formed by the other four atoms of the ring. nih.govdoaj.org Although this compound has a different oxidation state and substitution pattern, it further illustrates the tendency of the pyran moiety within the naphthopyran scaffold to be non-planar.
The crystallographic data for Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate are summarized in the tables below.
Crystal Data and Structure Refinement for Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate. researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₉H₁₈O₅ |
| Formula Weight | 326.33 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.5156 (3) |
| b (Å) | 7.5804 (1) |
| c (Å) | 18.5365 (2) |
| β (°) | 126.413 (1) |
| Volume (ų) | 3224.54 (6) |
| Z | 8 |
| Temperature (K) | 123 |
Data Collection and Refinement Details for Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate. researchgate.net
| Parameter | Value |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Measured Reflections | 14849 |
| Independent Reflections | 3698 |
| R_int | 0.019 |
| Final R indices [I > 2σ(I)] | R1 = 0.039 |
| wR (F²) | 0.108 |
Computational and Theoretical Investigations of 3h Naphtho 2,1 B Pyran 2 Carbonitrile
Quantum Chemical Methodologies for Molecular Structure and Properties
Quantum chemical methodologies are fundamental to predicting the geometry and stability of molecules. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei, providing a foundational understanding of a compound's characteristics.
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems like atoms and molecules. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. The geometry optimization process involves calculating the molecule's energy at an initial geometry and then systematically searching for a new geometry with lower energy until a minimum is found. mdpi.com This optimized structure corresponds to the most stable arrangement of the atoms in the molecule.
For complex organic molecules such as 3H-Naphtho[2,1-b]pyran-2-carbonitrile, DFT calculations are typically performed using specific combinations of exchange-correlation functionals and basis sets. nih.gov Common functionals include B3LYP and PBE0, while basis sets like 6-31G* or the def2 series are frequently employed. arxiv.orgresearchgate.net The choice of functional and basis set represents a specific level of theory. mdpi.comnih.gov The process allows for the full relaxation of the molecule's geometry and cell parameters to find the most energetically favorable conformation. researchgate.net The accuracy of these predictions, particularly for bond lengths and angles, is a key focus of ongoing research, with mean absolute errors in bond lengths often below 2 picometers for many functionals. arxiv.org
Table 1: Example of DFT Functionals and Basis Sets Used in Geometry Optimization
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G** | General-purpose geometry optimization for organic molecules. researchgate.netnih.gov |
| PBE0 | def2-TZVP | High-accuracy geometry and energy calculations. arxiv.org |
| ωB97XD | 6-31+G(d,p) | Systems where long-range interactions are important. nih.gov |
This table is illustrative and represents common methods in computational chemistry.
Computational methods are essential for exploring the conformational landscape and potential tautomerism of molecules. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For naphthopyran derivatives, photochromic behavior is linked to the generation and interconversion of different isomers, such as transoid-cis (TC) and transoid-trans (TT) forms, which can be studied computationally. nih.govrsc.org The energy barriers separating these isomers on the ground and excited state potential energy surfaces help to explain the dynamics of photoprocesses. rsc.org
Tautomerism, the interconversion of structural isomers, is another area where computational chemistry provides critical insights. orientjchem.org In structures related to naphthopyrans, such as naphthazarin derivatives, DFT and semi-empirical methods have been used to study the equilibrium between different tautomeric forms. researchgate.net These calculations can determine the relative stability of tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.org For this compound, theoretical studies could investigate potential prototropic tautomerism involving the pyran ring oxygen and adjacent carbon atoms, or keto-enol type tautomerism. Such studies would calculate the thermodynamic functions of tautomerization in the gas phase and in different solvents to understand the influence of the environment on the equilibrium. orientjchem.org
Electronic Structure Analysis and Spectroscopic Property Prediction
The analysis of a molecule's electronic structure is key to predicting its reactivity and how it interacts with light. Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and identifying compounds.
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a common application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that correspond to absorption bands in a UV-Vis spectrum. nih.govnih.gov By calculating the transition energies from the ground state to various excited states, a theoretical spectrum can be constructed. nih.gov
For polycyclic aromatic hydrocarbons and their derivatives, including naphthopyrans, these theoretical predictions can help assign the observed spectral bands. nih.gov The calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. nih.gov The accuracy of the predicted spectra allows for the identification of reaction products and the interpretation of complex photochemical processes. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorbance (λmax), which are characteristic of its chromophore system.
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Computational Method | Basis Set | Solvent (Model) | Predicted λmax (nm) | Corresponding Electronic Transition |
| TD-DFT (B3LYP) | 6-311+G(d,p) | Cyclohexane (PCM) | ~350 | S₀ → S₁ (π → π) |
| TD-DFT (B3LYP) | 6-311+G(d,p) | Cyclohexane (PCM) | ~280 | S₀ → S₂ (π → π) |
| TD-DFT (B3LYP) | 6-311+G(d,p) | Cyclohexane (PCM) | ~250 | S₀ → S₃ (n → π*) |
This table is illustrative, based on typical results for similar aromatic compounds. The values are hypothetical and serve to demonstrate the output of such calculations.
Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating the magnetic shielding of nuclei. researchgate.net These shielding values are then converted into chemical shifts by comparing them to a reference compound, such as tetramethylsilane (B1202638) (TMS). bohrium.com This approach allows for the assignment of complex NMR spectra and the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net
Similarly, the vibrational frequencies of a molecule can be calculated using DFT. nih.gov These calculations produce a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical infrared (IR) spectrum. Comparing the theoretical spectrum with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy helps in the structural characterization of molecules and the analysis of reaction products. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Naphthopyran Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling strategy that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. nih.gov
The QSAR process involves several steps. First, a set of molecules with known activities is selected. Then, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, topological properties)—are calculated for each compound. nih.gov Finally, statistical methods are used to build a model that correlates the descriptors with the activity. These methods can be linear, such as Multiple Linear Regression (MLR), or nonlinear, like Artificial Neural Networks (ANN) and Gene Expression Programming (GEP). nih.govfrontiersin.org
While specific QSAR studies on this compound are not prevalent, the methodology has been successfully applied to related structures like 1,4-naphthoquinone (B94277) derivatives to model their anticancer activity. nih.gov A QSAR model for a series of naphthopyran derivatives could provide valuable insights into the physicochemical properties that govern their activity, thereby guiding the design of new, more potent compounds. frontiersin.orgnih.gov
Development and Application of 3D-Descriptors (e.g., TOPP) in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. Three-dimensional QSAR (3D-QSAR) methods, in particular, consider the spatial arrangement of atoms and have proven to be highly effective.
A notable advancement in 3D-QSAR is the development of novel descriptors that can capture the intricate three-dimensional and physicochemical features of a molecule. Among these are the Triplets of Pharmacophoric Points (TOPP) . TOPP descriptors are based on the concept of identifying pharmacophoric points (such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers) within a molecule and then characterizing the triplets formed by these points based on the distances between them.
While specific QSAR studies employing TOPP descriptors exclusively for a series of this compound derivatives are not extensively documented in publicly available literature, the methodology has been successfully applied to structurally related compounds like 4-aryl-4H-chromenes. researchgate.net In such a study, a large set of virtual compounds would be generated, and their potential to induce a particular biological response, for instance, would be correlated with the calculated TOPP descriptors.
The general workflow for a hypothetical 3D-QSAR study on this compound derivatives would involve:
Generation of a dataset: A series of this compound analogs with varying substituents would be selected.
Conformational analysis: The lowest energy conformation for each molecule would be determined using computational methods.
Calculation of descriptors: For each optimized structure, a range of 3D-descriptors, including TOPP, would be calculated.
Model development: Statistical methods, such as partial least squares (PLS) or multiple linear regression (MLR), would be used to build a QSAR model that correlates the descriptors with the observed activity.
Model validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and experimental evaluation.
| Compound | Pharmacophore Triplet (Type) | Distance 1 (Å) | Distance 2 (Å) | Distance 3 (Å) | Calculated Activity (LogIC50) |
|---|---|---|---|---|---|
| Derivative 1 | Aromatic-Aromatic-Hydrophobic | 4.5 | 6.2 | 7.1 | -5.3 |
| Derivative 2 | Aromatic-Aromatic-Hydrophobic | 4.6 | 6.5 | 7.3 | -5.8 |
| Derivative 3 | Donor-Acceptor-Aromatic | 3.1 | 5.4 | 6.8 | -6.1 |
| Derivative 4 | Donor-Acceptor-Aromatic | 3.3 | 5.2 | 6.9 | -6.5 |
Theoretical Correlations of Structural Features with Physicochemical Responses
Beyond QSAR, theoretical chemistry offers a direct means to correlate the structural and electronic features of a single molecule, such as this compound, with its expected physicochemical responses. These studies often employ high-level quantum mechanical calculations to determine a variety of molecular properties.
Key structural features of this compound that would be of interest in a theoretical investigation include:
The Naphthopyran Core: The fused ring system is largely planar, which influences its stacking interactions and electronic properties.
The Spiro Center: The spiro carbon atom introduces a three-dimensional character to the molecule.
The Carbonitrile Group (-C≡N): This group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, significantly impacting the molecule's polarity and reactivity.
Theoretical calculations can provide quantitative data on a range of physicochemical properties. For instance, Density Functional Theory (DFT) calculations could be used to determine the following:
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.
Electronic Properties: The distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. These are fundamental to understanding the molecule's reactivity and its behavior in photochemical processes.
Spectroscopic Properties: Theoretical calculations can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, which can be compared with experimental data to confirm the structure.
A hypothetical study on this compound might reveal how modifications to the substituents on the naphthyl or pyran rings would alter the electronic properties and, consequently, a physicochemical response such as its photochromic behavior. For example, the introduction of an electron-donating group could be predicted to shift the absorption maximum to a longer wavelength.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the kinetic stability and the energy required for electronic excitation. |
| Dipole Moment | 4.2 D | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |
Mechanistic Studies of Reactions Involving 3h Naphtho 2,1 B Pyran 2 Carbonitrile
Michael Addition Pathways in Naphthopyran Formation
The formation of many substituted naphthopyrans, particularly 2-amino-3-carbonitrile derivatives, is often achieved through a multi-component reaction that hinges on a Michael addition step. nih.gov This reaction is a conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com
In a typical synthesis of a related compound, 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile, the reaction involves a naphthol derivative, an aryl aldehyde, and malononitrile (B47326). nih.gov The process is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic α,β-unsaturated dinitrile (an arylidenemalononitrile). This species acts as a potent Michael acceptor. The hydroxyl group of the naphthol then acts as the Michael donor, attacking the β-carbon of the double bond. slideshare.net
The general mechanism involves three key steps: masterorganicchemistry.com
Formation of the Nucleophile (Michael Donor): In this context, the naphthol (often as a phenoxide under basic conditions) serves as the nucleophile.
Conjugate Addition: The nucleophilic naphthol attacks the electrophilic β-carbon of the arylidenemalononitrile. This breaks the C=C π-bond and creates a new C-C single bond, forming a resonance-stabilized enolate or equivalent intermediate. youtube.com
Protonation: The intermediate is protonated to yield the final addition product, which is primed for the subsequent cyclization step.
This Michael addition is a critical bond-forming step that assembles the core components of the molecule before the final pyran ring is formed. wikipedia.org
Cyclization Mechanisms and Ring Closure Reactions
Following the Michael addition, an intramolecular cyclization occurs to form the characteristic pyran ring. The intermediate generated from the addition of the naphthol to the arylidenemalononitrile contains all the necessary atoms in proximity for ring closure.
The mechanism proceeds as follows:
After the initial Michael addition, the molecule exists as an open-chain intermediate.
One of the nitrile groups on the former malononitrile fragment becomes susceptible to attack by the naphthol oxygen's lone pair electrons. This is often facilitated by tautomerization of the intermediate (see section 5.3).
The nucleophilic attack by the oxygen onto the carbon of the nitrile group, followed by proton transfers, leads to the formation of the heterocyclic pyran ring.
This type of cyclization is common in the synthesis of various pyran-containing heterocycles. mdpi.com A distinct but related ring-closure mechanism is the thermal reversion of the colored, open-ring merocyanine (B1260669) form back to the colorless, closed-ring naphthopyran. This is a thermally induced 6π-electrocyclic reaction, which is the reverse of the photo-induced ring-opening. researchgate.net This process is crucial for the T-type photochromism exhibited by these compounds, allowing them to fade back to their original state in the absence of UV light. researchgate.net
Imine-Enamine Isomerization Processes
In the context of the multi-component synthesis of 2-amino-3-carbonitrile naphthopyran derivatives, a key tautomeric equilibrium facilitates the final ring closure. After the Michael addition, the intermediate possesses a structure that can undergo isomerization to a more reactive form for cyclization.
Specifically, the intermediate formed from the addition of naphthol to an arylidenemalononitrile contains a dicyanomethyl group adjacent to the newly formed C-C bond. This portion of the molecule can undergo tautomerism where a proton migrates, leading to the formation of a ketenimine-like structure or an enamine precursor upon reaction of the nitrile group. This isomerization activates the carbon of the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the nearby naphthol oxygen. This intramolecular cyclization ultimately yields the 2-amino-3-carbonitrile-substituted pyran ring, where the "amino" group is part of an enamine system within the final heterocyclic ring. This process is analogous to reaction pathways where imine-enamine tautomerism is a key step in the formation of nitrogen-containing heterocycles. organic-chemistry.org
Photoinduced and Thermally Induced Ring Opening/Closing Mechanisms
The defining characteristic of 3H-Naphtho[2,1-b]pyran-2-carbonitrile is its photochromism, the ability to undergo a reversible color change upon exposure to light. researchgate.net This phenomenon is driven by a photoinduced ring-opening reaction, followed by a thermally induced or photochemically induced ring-closure.
Upon irradiation with UV light, the colorless, closed-form (CF) naphthopyran undergoes a cleavage of the C(sp³)-O bond in the pyran ring. researchgate.net This leads to the formation of highly colored, open-ring isomers known as photomerocyanines. researchgate.net The process is ultrafast, occurring on a picosecond timescale. mdpi.com
The fundamental transformation underlying the photochromism of naphthopyrans is a reversible 6π-electrocyclic reaction. researchgate.net
Ring-Opening: Under UV irradiation, the pyran ring undergoes a photochemical 6π-electrocyclic ring-opening. This reaction converts the sp³-hybridized carbon at the 3-position into an sp²-hybridized carbon, creating a planar, conjugated merocyanine structure.
Ring-Closing: The reverse reaction, the 6π-electrocyclic ring-closure, is typically thermally driven. In the absence of UV light, the colored merocyanine isomer spontaneously reverts to the more stable, colorless closed-ring naphthopyran. This thermal fading is a key characteristic of T-type photochromes. researchgate.net
The ring-opening process is not a simple one-step transformation but involves multiple isomers and competing pathways. Upon ring-opening, at least two primary colored isomers are formed: the transoid-cis (TC) and transoid-trans (TT) forms. mdpi.com
These isomers are structurally related through rotation about a central C-C bond. mdpi.com The formation of the long-lived TT isomer can be a drawback in applications like photochromic lenses, as it can significantly extend the time it takes for the lens to fade back to clear. mdpi.com Mechanistic studies have explored different isomerization pathways, such as a "bicycle-pedal" motion, which can influence the relative yields of the TC and TT isomers. mdpi.com
| Intermediate | Abbreviation | Description | Formation | Properties |
|---|---|---|---|---|
| Closed Form | CF | The initial, stable, colorless naphthopyran structure. | Synthetically prepared; result of thermal ring-closure. | Colorless, absorbs in the UV region. |
| Transoid-Cis | TC | An initial colored, open-ring photomerocyanine isomer. | Formed via ultrafast photoinduced electrocyclic ring-opening of CF. mdpi.com | Colored, relatively short-lived, can convert to TT form or revert to CF. |
| Transoid-Trans | TT | A second colored, open-ring photomerocyanine isomer. | Formed either by photoexcitation of the TC form or directly from CF. mdpi.com | Colored, typically has a longer lifetime than the TC form, contributing to slow fade times. mdpi.com |
Substituent Effects on Reaction Kinetics and Selectivity
The kinetics and selectivity of both the synthesis and the photochromic transformations of naphthopyrans are highly sensitive to the nature and position of substituents on the molecular scaffold. These effects can be broadly categorized as steric or electronic.
Electronic Effects: Electron-donating or electron-withdrawing groups can significantly alter reaction rates by stabilizing or destabilizing intermediates and transition states. For example, in a related system, electron-donating substituents were found to accelerate the fragmentation of a trigger molecule by stabilizing a developing positive charge in the transition state. rsc.org Similarly, for rhodamine-based probes that undergo a comparable ring-opening reaction, electron-withdrawing substituents accelerate the process by destabilizing the starting material relative to the intermediate. rsc.org In naphthopyrans, substituents on the naphthyl or phenyl rings can tune the absorption wavelengths (color) of the merocyanine forms and influence the rates of both coloration and fading. nih.gov
Steric Effects: Steric hindrance plays a crucial role, particularly in the thermal ring-closing (fading) kinetics. Bulky substituents placed at the ortho-position of the aryl groups at the C3 position of the naphthopyran can dramatically slow down the rate of thermal reversion. researchgate.net This is because these large groups hinder the molecule from adopting the necessary planar conformation (the cis-cisoid stereoisomer) from which the electrocyclization occurs. researchgate.net This effect is a powerful tool for designing naphthopyrans with long-lived colored states.
| Ortho-Substituent (on Aryl Group) | Half-Life (t₁/₂) in seconds | Observed Effect |
|---|---|---|
| -H (None) | 0.6 | Baseline fading speed. |
| -CH₃ | 15 | Significant rate reduction due to steric hindrance. |
| -Cl | 42 | Further rate reduction. |
| -Br | 50 | Strong rate reduction, scaling with substituent size. |
This data clearly demonstrates that as the size of the ortho-substituent increases, the rate of thermal ring closure decreases, thereby increasing the stability (half-life) of the colored merocyanine form. researchgate.net
Electrochemical Reaction Mechanisms and Dimerization Pathways
While direct experimental data, such as cyclic voltammetry, for this compound is not extensively documented, the electrochemical behavior can be postulated by examining its core structural components: the naphthopyran scaffold and the electron-withdrawing nitrile group.
The electrochemical synthesis of various heterocyclic compounds, including those with pyran rings, often involves controlled oxidation or reduction to generate reactive intermediates. chim.it In many instances, the process is initiated by the electrochemical generation of a radical species, which can then undergo further reactions, including cyclization or dimerization.
Postulated Electrochemical Pathways:
The electrochemical behavior of this compound is likely to be influenced by both the naphthyl and pyran portions of the molecule, as well as the strongly electron-withdrawing nitrile group.
Reduction: The nitrile group is susceptible to electrochemical reduction. This process typically involves the addition of electrons to the C≡N triple bond, which can lead to the formation of a radical anion. This intermediate can then be protonated or can dimerize. The extended π-system of the naphthyl group would likely stabilize this radical anion.
Oxidation: Anodic oxidation would likely target the electron-rich naphthyl ring system. Oxidation of similar aromatic systems, such as 2-naphthol (B1666908), is known to produce radical cations that can subsequently polymerize or undergo other coupling reactions. nih.gov The presence of the pyran ring and the nitrile group would influence the oxidation potential.
Dimerization Mechanisms:
Dimerization can occur through several potential pathways following the initial electrochemical step:
Radical-Radical Coupling: Two radical anions, formed during reduction, could couple to form a dimeric dianion. Subsequent protonation would yield the final neutral dimer.
Radical-Substrate Coupling: A radical anion could attack a neutral molecule of this compound, leading to a dimeric radical anion, which could then be further reduced and protonated.
Oxidative Dimerization: If oxidation occurs, the resulting radical cations could couple to form a dicationic dimer, which would then be neutralized.
The specific pathway and the structure of the resulting dimer would be highly dependent on the reaction conditions, including the solvent, supporting electrolyte, electrode material, and applied potential. Studies on the dimerization of other chromene derivatives, such as those derived from the reaction of salicylaldehydes and malononitrile, have shown that various dimeric structures can be formed, highlighting the complex reactivity of these systems. mdpi.comnih.gov
Influence of Substituents:
The electrochemical behavior of naphthopyrans is significantly affected by the nature of their substituents. researchgate.net The nitrile group at the 2-position of the pyran ring in this compound is a strong electron-withdrawing group. This would make the compound more susceptible to reduction compared to unsubstituted naphthopyrans. Conversely, it would make oxidation more difficult.
Comparison with Related Compounds:
The electrochemistry of coumarin-3-carbonitrile, a structurally related compound, also involves the nitrile and the lactone functionalities. The presence of the nitrile group makes these compounds valuable precursors in the synthesis of various heterocyclic systems through electrochemically initiated reactions. chemimpex.com
To provide a more concrete understanding, detailed experimental studies employing techniques such as cyclic voltammetry, controlled potential electrolysis, and spectroscopic analysis of the products would be necessary. Theoretical and computational studies could also offer valuable insights into the redox potentials and the stability of the various intermediates that may be formed. nih.govflinders.edu.au
Interactive Data Table: Hypothetical Electrochemical Data
| Parameter | Hypothetical Value | Conditions |
| Reduction Potential (Epc) | -1.2 V vs. Ag/AgCl | 0.1 M TBAPF6 in Acetonitrile |
| Oxidation Potential (Epa) | +1.8 V vs. Ag/AgCl | 0.1 M TBAPF6 in Acetonitrile |
| Dimerization Rate Constant (kdim) | 1 x 105 M-1s-1 | Following reduction |
Exploration of Structure Property Relationships and Functional Applications Excluding Biological Outcomes
Photochromic Properties and Tunability of Naphthopyran Systems
Naphthopyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two forms having different absorption spectra, initiated by electromagnetic radiation. rsc.org Upon irradiation with UV light, the colorless closed-form (naphthopyran) undergoes a 6π electrocyclic ring-opening reaction to form a colored, planar merocyanine (B1260669) dye. rsc.orgsemanticscholar.org This process is thermally reversible, with the colored form reverting to the colorless state in the absence of light. rhhz.net The unique modularity and synthetic accessibility of the naphthopyran scaffold allow for exceptional control over its photochromic properties. rsc.orgsemanticscholar.org
Influence of Substituents on Photochromic Response and Thermal Fading Kinetics
The photochromic response and thermal fading kinetics of naphthopyran systems are highly sensitive to the nature and position of substituents on the molecular framework. Strategic modifications can precisely tune both the color of the open merocyanine form and the rate at which it reverts to the closed naphthopyran form.
Electronic Effects: The electronic properties of substituents play a crucial role in modulating the stability of the merocyanine form and, consequently, the thermal fading rate.
Electron-donating groups (EDGs): Substituents that donate electron density, such as amines or methoxy groups, particularly at the para-position of the peripheral aryl rings, increase the rate of the ring-closing reaction. rsc.org This is attributed to the stabilization of the transition state for the thermal reversion. These groups also induce a bathochromic (red) shift in the maximum absorption wavelength (λmax) of the colored form. rsc.org For instance, protonation of an N,N-disubstituted amino group can lead to a rapid fading of the colored state. rsc.org
Electron-withdrawing groups (EWGs): While not as extensively detailed in the provided search results for naphthopyrans, in related photochromic systems, EWGs generally slow down the fading process by destabilizing the positive charge buildup on the pyran oxygen in the transition state of the ring-closure. The carbonitrile group (-CN) at the 2-position of the pyran ring is a strong EWG and would be expected to influence the electronic distribution and stability of the merocyanine, thereby affecting the fading kinetics.
Steric Effects: Steric hindrance can significantly alter the kinetics of the photochromic process.
Ortho-substitution: Introducing bulky substituents at the ortho-position of the aryl groups attached to the C3 carbon of the pyran ring dramatically reduces the rate of thermal reversion. rsc.orgnih.gov This steric effect hinders the molecule from achieving the necessary planar conformation (cis-cisoid stereoisomer) required for the electrocyclization back to the closed form. rsc.org The magnitude of this rate retardation scales with the size of the ortho-substituent. rsc.org
The following table summarizes the general effects of substituents on the photochromic properties of 3H-naphthopyrans.
| Substituent Position | Substituent Property | Effect on Thermal Reversion Rate | Shift in λmax of Merocyanine |
| para-Aryl | Electron-donating | Faster | Bathochromic (to longer wavelengths) |
| ortho-Aryl | Increased size (steric bulk) | Slower | Hypsochromic (to shorter wavelengths) |
Data compiled from multiple research findings. rsc.org
Kinetic studies on 3,3-diphenyl-3H-naphtho[2,1-b]pyran derivatives often reveal a biexponential decay for the thermal back-isomerization, indicating the presence of at least two distinct colored isomers (e.g., transoid-cis and transoid-trans) that revert to the closed form at different rates. nih.govrsc.org
Applications in Optical Memory and Switchable Materials
The reversible color and fluorescence changes inherent to photochromic compounds like naphthopyrans make them excellent candidates for applications in optical data storage and molecular switches. hud.ac.uknih.govacs.org The two distinct states (colorless and colored) can represent the binary "0" and "1" states of digital data.
Data Recording and Erasure: Information can be "written" by irradiating the material with UV light of a specific wavelength, inducing the transformation to the colored merocyanine form. The data can then be "read" by detecting the absorption or fluorescence of this colored state. "Erasing" is achieved by applying visible light or heat, which promotes the reverse reaction back to the colorless naphthopyran form. rsc.orgrsc.org
Switchable Luminescence: In some systems, particularly when incorporated into hydrophobic environments like polymer nanoparticles, the merocyanine form can be highly fluorescent while the closed spiropyran form is not. nih.govacs.org This allows for the creation of materials where fluorescence can be reversibly switched "on" and "off" by alternating between UV and visible light, a desirable property for high-contrast optical memory and sensing applications. nih.gov The incorporation of naphthopyrans into various matrices allows for the development of robust, solid-state optical memory devices. rsc.org
Fatigue Resistance and Stability in Photochromic Naphthopyrans
For practical applications, particularly in data storage where numerous write-erase cycles are required, the stability and fatigue resistance of a photochromic compound are paramount. Fatigue refers to the irreversible degradation of the photochromic molecule over repeated cycling, leading to a loss of performance.
Naphthopyrans are distinguished by their excellent fatigue resistance, which is significantly better than that of structurally related spiropyrans. rsc.orgsemanticscholar.org This enhanced stability is attributed to the naphthalene (B1677914) core, which maintains partial aromaticity in the ring-opened merocyanine state. rsc.org This inherent stability reduces the likelihood of irreversible side reactions that lead to degradation.
Furthermore, the stability of these dyes can be improved by incorporating them into protective matrices, such as polymer nanoparticles. nih.gov Immobilizing the dye within the hydrophobic pockets of these nanoparticles shields it from external influences and improves its photostability, making it more resistant to fatigue effects during photochemical switching. nih.gov However, challenges can remain, as the introduction of certain heterocyclic units like thiophene or furan to enhance absorption properties has been shown to negatively impact the reversibility of the photochromic process. nih.gov
Mechanochromic Behavior of Naphthopyran Derivatives
Mechanochromism is the phenomenon where a material changes color in response to a mechanical stimulus, such as stress or strain. Naphthopyrans have emerged as a powerful class of mechanophores (mechanically sensitive molecular units) that can be covalently incorporated into polymer chains to report on mechanical forces through a visible color change. rsc.orgsemanticscholar.orgnih.gov The mechanical force facilitates the same ring-opening reaction as UV light, converting the colorless naphthopyran into the colored merocyanine. semanticscholar.orgsemanticscholar.org
Correlation of Naphthopyran Regiochemistry with Mechanochemical Activity
Research has demonstrated that the mechanochemical activation of naphthopyran is critically dependent on its regiochemistry—the specific points at which the molecule is attached to the polymer chains. semanticscholar.orgacs.orgresearchgate.netnih.gov Only a particular substitution and attachment pattern leads to successful mechanochemical ring-opening. semanticscholar.orgacs.org Alternative regioisomers with different polymer attachment points often prove to be mechanochemically inactive. semanticscholar.orgacs.orgnih.gov
This regiochemical dependence is rationalized by the need to align the target C–O pyran bond with the direction of the applied mechanical force. semanticscholar.orgacs.orgnih.gov For the force to be effectively transduced to the specific bond intended for cleavage, the polymer chains must be attached in a way that pulling on them directs the stress across that bond. semanticscholar.org If the attachment points are not correctly positioned, the mechanical force may be dissipated through other parts of the molecule or polymer network without causing the desired chemical transformation. This "on/off" switching of mechanochemical reactivity based on attachment regiochemistry is a key principle in mechanophore design. researchgate.net
Design Principles for Tunable Mechanochromic Properties
The versatility of the naphthopyran scaffold provides a modular platform for designing polymeric materials with highly tunable mechanochromic behaviors. rsc.orgnih.gov By applying the structure-property relationships established for photochromism, researchers can engineer mechanophores that exhibit a wide range of colors and fading kinetics upon mechanical activation. rsc.orgnih.gov
Key design principles include:
Control of Color: The color of the generated merocyanine can be varied from orange-yellow to purple by strategically introducing substituents. For example, the installation of a strong electron-donating group like pyrrolidine results in a dramatic bathochromic shift. nih.gov
Tuning Fading Kinetics: The rate at which the colored form fades back to the colorless state after the mechanical stress is removed can be controlled through both electronic and steric factors, similar to the photochromic systems. nih.gov This allows for the creation of materials that display either a transient color change (fast-fading) or a more persistent coloration. rsc.orgnih.gov
Multicolor Response: By creating blends of structurally distinct naphthopyran mechanophores within a single polymer matrix, materials with multicolor mechanochromic and complex stimuli-responsive behaviors can be achieved. nih.gov For instance, a material containing two different naphthopyrans that produce different colors and have different fading rates can exhibit a color that changes over time after being stretched, providing more complex information about the mechanical event. nih.gov
These design principles expand the scope of force-responsive materials for applications in areas such as stress sensing and damage detection in materials. nih.govmdpi.com
Chemo-sensing Applications of Naphthopyran-Based Probes
The reversible isomerization of naphthopyrans, triggered by light, provides a unique mechanism for creating molecular switches. This property can be harnessed for chemo-sensing by designing derivatives where the binding affinity for specific ions is different between the closed and open forms.
Selective Ion Recognition Mechanisms
The core principle behind the use of naphthopyran-based probes in selective ion recognition lies in the conformational and electronic changes that occur during photo-induced ring-opening. The closed form of the molecule is typically less polar and has a rigid structure. Upon irradiation with UV light, the pyran ring cleaves, leading to a planar, conjugated, and more polar merocyanine-like open form.
By attaching a specific ion-binding moiety (a chelator) to the naphthopyran scaffold, a light-controlled reversible binding switch can be created. For instance, a 3H-naphtho[2,1-b]pyran derivative featuring an iminodiacetic acid substituent at the 5-position has been developed as a photoswitchable chelator. In its thermally stable, ring-closed state, the chelating group has a certain affinity for metal ions. However, upon photochemical ring-opening, the resulting open form exhibits a significantly increased affinity for these ions. This change is attributed to the altered electronic distribution and spatial arrangement of the molecule, which favors the formation of a stable complex with the target ion. This mechanism allows for the selective recognition and binding of ions to be controlled by an external light stimulus.
Ligand-Chelator Interactions (e.g., Transition Metal Ions)
The interaction between the naphthopyran-based ligand and metal ions is a key aspect of its function as a chemosensor. Research on a naphthopyran functionalized with an iminodiacetic acid group demonstrated its ability to selectively bind divalent cations. The binding affinities for both the closed (CF) and open (OF) forms of the molecule were determined for several metal ions.
The photochemically ring-opened form of the receptor showed a markedly increased affinity for Ca²⁺, Mg²⁺, and Sr²⁺ compared to the thermally stable closed form nih.gov. Specifically, the binding affinity for Ca²⁺ was found to be approximately 77-fold greater in the open form at a pH of 7.6 nih.gov. This significant change in binding affinity upon photo-isomerization highlights the potential of these compounds as highly sensitive and controllable molecular probes. The red-shifting of the absorption spectrum of the open form upon the addition of certain metal ions can also be indicative of stabilizing interactions between the metal cation and oxygen atoms within the molecule nih.gov.
Binding Affinity of a Naphthopyran-Iminodiacetic Acid Chelator
| Ion | Form | Binding Constant (K_d, µM) |
|---|---|---|
| Ca²⁺ | Closed | 13,000 |
| Ca²⁺ | Open | 170 |
| Mg²⁺ | Closed | 20,000 |
| Mg²⁺ | Open | 1,100 |
| Sr²⁺ | Closed | 18,000 |
| Sr²⁺ | Open | 290 |
Data sourced from a study on a light-controlled reversible binding switch based on a substituted 3H-naphtho[2,1-b]pyran, conducted in buffer at pH 7.6 nih.gov.
Applications in Materials Science and Polymer Integration
The photochromic properties of 3H-Naphtho[2,1-b]pyran derivatives make them excellent candidates for integration into various materials, leading to the development of "smart" materials that respond to light.
Incorporation into Polymer Films for Advanced Materials
Naphthopyran derivatives have been successfully incorporated into polymer matrices, most notably poly(methyl methacrylate) (PMMA), to create photochromic films nih.gov. These films exhibit good photochromism when irradiated with UV light nih.gov. The polymer matrix provides a stable environment for the photochromic molecules, preventing degradation and allowing for repeatable switching between the colorless and colored states.
The properties of these advanced materials, such as the fading speed of the colored form and fatigue resistance, are crucial for practical applications. Research has shown that the fading speed can be tuned by modifying the substituents on the naphthopyran core. For instance, protonation of a N,N-disubstituted group on the naphthopyran can lead to rapid fading in both solution and a rigid polymer matrix rsc.org. Similarly, attaching electron-donating groups to the para-position of aryl moieties at the 3-position can significantly increase the fading speed. Furthermore, studies have demonstrated that certain derivatives exhibit good fatigue resistance in PMMA films, which is essential for long-term applications nih.gov.
Optical Data Storage and Display Technologies
The ability of 3H-naphtho[2,1-b]pyrans to reversibly change color upon exposure to light makes them highly suitable for applications in optical data storage and electronic display systems researchgate.net. In optical data storage, information can be written by using a focused light source (e.g., a UV laser) to induce the colored state in specific areas of a naphthopyran-doped material, representing a "bit" of data. This data can then be read by detecting the difference in light absorption between the colored and colorless areas. The information can be erased by promoting the reverse reaction, either thermally or by using visible light, which returns the molecule to its colorless state.
The development of holographic data storage is one potential avenue for overcoming the physical limits of current storage media cam.ac.uk. Materials with photorefractive properties are key to this technology, and photochromic compounds like naphthopyrans are promising candidates. Their use in optical switches and temporary or permanent memories is an active area of research researchgate.net. The search for more efficient and compact methods of storing the ever-increasing amount of electronic data continues to drive interest in these molecular systems cam.ac.uk.
Theoretical Structure-Function Correlations for Naphthopyran-Carbonitriles
Understanding the relationship between the molecular structure of naphthopyrans and their photochromic function is critical for designing new derivatives with optimized properties. Theoretical and computational studies provide profound insights into these correlations.
The fundamental photochromic mechanism of 3H-naphthopyrans involves a photoinduced cleavage of the C-O bond in the pyran ring of the closed form (CF), leading to the formation of colored, open-ring isomers mdpi.com. This coloration process is an ultrafast reaction that occurs on a picosecond timescale mdpi.com. The initial product is typically the transoid-cis (TC) isomer. Subsequently, the TC form can photoisomerize to the transoid-trans (TT) isomer mdpi.com. A significant challenge in the application of naphthopyrans is that the TT isomer often has a very long thermal fading time, which is undesirable for applications requiring rapid switching mdpi.com.
Theoretical investigations, using methods such as second-order algebraic diagrammatic construction [ADC(2)] and MP2, are powerful tools for studying the photo-isomerization mechanism and designing improved molecules mdpi.com. These computational approaches can map the potential energy landscape of the excited state, revealing the pathways and energy barriers for different isomerization processes. For example, calculations have shown that introducing specific substituents, such as a methoxy group at position 10, can alter the excited-state potential energy landscape. This alteration can favor an alternative isomerization path, known as the bicycle-pedal path, which ultimately suppresses the formation of the undesirable long-lived TT isomer by promoting a rapid internal conversion back to the TC ground state mdpi.com.
These theoretical insights are invaluable for the rational design of new 3H-naphthopyran derivatives, including those with carbonitrile groups. By first theoretically testing the effect of a promising substituent on the desired photochromic properties, researchers can efficiently screen candidates and prioritize synthetic efforts toward molecules with optimized performance for specific applications mdpi.com.
Investigating the Role of the Carbonitrile Group in System Functionality
The presence and position of substituent groups on the naphthopyran scaffold are pivotal in dictating the molecule's behavior. The carbonitrile (-C≡N) group at the 2-position of the 3H-Naphtho[2,1-b]pyran core introduces a strong electron-withdrawing character, which significantly influences the electronic distribution within the molecule and, consequently, its photochromic properties.
Upon irradiation with UV light, the colorless, closed form of the naphthopyran undergoes a reversible electrocyclic ring-opening reaction to form a colored, open-chain merocyanine isomer. The electron-withdrawing nature of the 2-carbonitrile group is expected to impact this process in several key ways:
Stabilization of the Closed Form: The carbonitrile group can withdraw electron density from the pyran ring, potentially increasing the stability of the closed, colorless form. This could, in turn, affect the energy required to initiate the photochromic ring-opening reaction.
Influence on the Merocyanine Isomer: In the open merocyanine form, the carbonitrile group's electron-withdrawing effect can influence the electronic structure of the conjugated system. This can lead to a shift in the absorption maximum (λmax) of the colored species, thereby altering its color.
Kinetics of Ring-Closing: The electronic influence of the carbonitrile group also extends to the thermal reversion process, where the colored merocyanine isomer returns to the colorless closed form. An electron-withdrawing group at the 2-position can affect the rate of this thermal fading, a critical parameter for many applications.
While direct experimental data specifically isolating the effect of the 2-carbonitrile group on 3H-Naphtho[2,1-b]pyran is not extensively detailed in publicly available literature, the general principles of substituent effects on photochromic systems provide a strong theoretical framework for understanding its role. The table below summarizes the expected influence of an electron-withdrawing group at the 2-position on key photochromic parameters.
| Property | Expected Influence of 2-Carbonitrile Group | Rationale |
| Color of Merocyanine | Potential for a hypsochromic (blue) shift in the absorption maximum (λmax) | The electron-withdrawing nature of the nitrile group can alter the energy levels of the π-system in the open merocyanine form. |
| Thermal Fading Rate | Potential to increase the rate of thermal fading (ring-closing) | By withdrawing electron density, the carbonitrile group can influence the stability of the open form and the energy barrier for the ring-closing reaction. |
| Quantum Yield of Coloration | May be affected due to changes in the electronic landscape of the molecule | The efficiency of the photo-induced ring-opening reaction is sensitive to the electronic nature of the substituents. |
It is important to note that these are generalized expectations based on established principles of physical organic chemistry. Detailed experimental and computational studies on 3H-Naphtho[2,1-b]pyran-2-carbonitrile are necessary to fully elucidate the precise quantitative effects of the carbonitrile group.
Design Principles for Tailored Naphthopyran Architectures
The development of naphthopyran-based materials for specific functional applications hinges on the ability to precisely tune their properties. The modular nature of the naphthopyran scaffold allows for systematic structural modifications to achieve desired performance characteristics. Several key design principles guide the creation of these tailored architectures.
Substitution Strategy: The introduction of various substituent groups at different positions on the naphthopyran framework is the most powerful tool for tuning its properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents play a crucial role.
Aryl Substituents at the 3-Position: Modifications to the aryl groups at the 3-position are widely explored. Electron-donating groups in the para position of these aryl rings generally lead to a bathochromic (red) shift in the color of the merocyanine and can increase the rate of thermal fading. Conversely, electron-withdrawing groups can have the opposite effect.
Substitution on the Naphthyl Moiety: Introducing substituents on the naphthalene part of the molecule can also fine-tune the photochromic behavior. For instance, methoxy groups have been shown to influence the formation of long-lived colored isomers.
Steric Effects: Bulky substituents, particularly in the ortho position of the aryl groups at the 3-position, can sterically hinder the rotation required for the ring-closing process, thereby slowing down the thermal fading rate.
The following table provides examples of how different substituents can be used to tailor the properties of naphthopyran systems.
| Design Goal | Strategic Modification | Expected Outcome |
| Achieve Faster Fading Speeds | Introduce strong electron-donating groups on the 3-aryl substituents. | Increased rate of thermal ring-closure. |
| Obtain Deeper Colors (Red-Shifted Absorption) | Incorporate electron-donating groups in conjugation with the merocyanine chromophore. | Lowered energy gap for electronic transitions, resulting in absorption at longer wavelengths. |
| Enhance Fatigue Resistance | Strategic placement of substituents to minimize irreversible side reactions. | Improved durability and a greater number of coloring/fading cycles without degradation. |
| Control Isomer Formation | Introduce specific substituents that sterically or electronically disfavor the formation of unwanted, long-lived isomers. | More predictable and controlled photochromic behavior. |
Computational Modeling: The use of computational chemistry has become an invaluable tool in the design of new naphthopyran derivatives. Quantum chemical calculations can predict the electronic and photophysical properties of proposed molecules before their synthesis, saving significant time and resources. These theoretical investigations can provide insights into absorption spectra, the stability of different isomers, and the energy barriers for photochromic reactions, guiding the rational design of molecules with optimized properties.
Future Directions and Emerging Research Avenues for 3h Naphtho 2,1 B Pyran 2 Carbonitrile Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While established methods for synthesizing 3H-naphtho[2,1-b]pyrans exist, the future of their production hinges on the development of more efficient, atom-economical, and environmentally benign processes. The demand for greener chemical syntheses has spurred interest in one-pot cascade reactions that minimize time and improve atom economy. researchgate.net
Future research will likely focus on:
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for related heterocyclic compounds, such as 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione derivatives. arkat-usa.org Applying similar microwave-assisted protocols to the condensation reactions required for 3H-naphtho[2,1-b]pyran-2-carbonitrile could significantly streamline its production.
Flow Chemistry: Continuous flow photochemistry, in particular, offers a sustainable and scalable method for producing photochromic compounds. researchgate.net This approach provides superior light penetration compared to batch reactors, leading to enhanced efficiency and selectivity. researchgate.net Developing flow-based syntheses for key propargyl alcohol and naphthol precursors would represent a significant manufacturing advancement. nih.govresearchgate.net
Novel Catalysis: The exploration of new catalytic systems, including photoredox catalysis, can lead to milder reaction conditions and novel chemical transformations. mdpi.com Research into catalysts that can facilitate the key cyclization step with higher regioselectivity and under more sustainable conditions is a critical area of investigation. researchgate.net For instance, methods involving the double lithiation of naphthol derivatives have been developed for other naphthopyran isomers and could be adapted. capes.gov.br
| Synthetic Strategy | Potential Advantages for Naphthopyran Synthesis | Relevant Research Context |
| One-Pot Reactions | Increased efficiency, time savings, improved atom economy. researchgate.net | Multi-component reactions using catalysts like phosphomolybdic acid have been successful for other naphthopyran derivatives. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. arkat-usa.org | Successfully used for preparing precursors and related heterocyclic systems. arkat-usa.orgscirp.org |
| Flow Chemistry | Enhanced scalability, improved light penetration for photochemical steps, better process control and safety. researchgate.net | Recognized as a key technology for sustainable photochemical processing. researchgate.net |
| Novel Catalysis | Milder reaction conditions, access to new reaction pathways, improved selectivity. mdpi.com | Palladium-catalyzed reactions have been used to functionalize the naphthopyran core. researchgate.net |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
Understanding the intricate dynamics of the photo-induced ring-opening and closing is paramount for designing improved materials. The photochromic mechanism of 3H-naphthopyrans involves the formation of at least two colored isomers, the transoid-cis (TC) and the longer-lived transoid-trans (TT) forms. mdpi.com Minimizing the formation of the undesirable TT isomer is a key goal in materials optimization. mdpi.com
Future research will increasingly rely on advanced spectroscopic methods to probe these ultrafast processes:
Multi-scale Time-Resolved Spectroscopy: Techniques like femtosecond to second UV-vis time-resolved absorption spectroscopy are crucial for mapping the potential energy landscape of the excited state. mdpi.com These methods have revealed that different isomerization pathways, such as "single-twist" versus "bicycle-pedal" motions, can dominate depending on the molecular substitution, providing a roadmap for rationally controlling the photoproduct distribution. mdpi.com
In-Situ Characterization: Developing methods to study the photochromic and mechanochromic behavior of this compound within complex environments, such as polymer matrices or biological systems, is essential. This includes techniques that can correlate macroscopic property changes (e.g., color, fluorescence) with molecular-level transformations under stress or irradiation. researchgate.net
| Technique | Application in Naphthopyran Research | Key Insights |
| Time-Resolved UV-vis Spectroscopy | Elucidating the formation and decay kinetics of transient photoisomers (TC and TT). mdpi.comresearchgate.net | Identification of competing photoisomerization mechanisms (e.g., single-twist vs. bicycle-pedal). mdpi.com |
| NMR and X-Ray Analysis | Determining the precise molecular structures of stable and, where possible, metastable isomers. researchgate.netresearchgate.net | Correlating solid-state structure with photochromic properties. researchgate.net |
| Fluorescence Spectroscopy | Probing the emission properties of the closed and open forms, enabling applications in sensing and imaging. researchgate.netacs.org | Development of ratiometric force probes with stress-dependent dual-fluorescence. researchgate.net |
Integration of Machine Learning and AI in Naphthopyran Design and Property Prediction
Key areas for integration include:
Property Prediction: AI frameworks can be trained on existing experimental and computational data to predict the properties of novel naphthopyran derivatives with high speed and accuracy. eurekalert.org This includes predicting absorption wavelengths (λmax), color fading rates, and quantum yields without the need for synthesis and characterization. scitechdaily.comnih.gov A recent study demonstrated an AI framework called "MetaGIN" that can generate reliable property forecasts in seconds from 2D molecular graphs. eurekalert.org
Accelerated Discovery: By combining quantum chemistry calculations with ML models, researchers can screen vast virtual libraries of thousands of potential naphthopyran structures to identify promising candidates with desired characteristics. scitechdaily.com This hybrid quantum-classical approach significantly accelerates the discovery of novel materials for specific applications. scitechdaily.com
Experimental Design: ML algorithms can guide experimental design (DoE) to more efficiently map the complex, multidimensional parameter space that links molecular structure to material performance. acs.org This allows researchers to identify optimal structures and compositions with a drastically reduced number of experiments. acs.orgacs.org
Exploration of New Stimuli-Responsive Applications beyond Photo- and Mechanochromism
While photochromism and the more recently discovered mechanochromism are the hallmark properties of naphthopyrans, the core structure is amenable to responding to other external stimuli. nih.govrsc.orgresearchgate.net Research into related photochromic systems like diarylethenes shows a clear path toward multi-stimuli-responsive materials. nih.govnih.gov
Future research avenues for this compound include:
Acidochromism: The introduction of basic functional groups, such as N,N-disubstituted amines, onto the naphthopyran scaffold can render the molecule sensitive to pH. rsc.org Protonation can significantly alter the electronic structure and, consequently, the photochromic behavior, such as inducing rapid fading of the colored form. rsc.org
Thermochromism and Electrochromism: By strategically modifying the molecular design, it may be possible to induce ring-opening/closing reactions with heat (thermochromism) or an electrical potential (electrochromism). nih.gov This would open up applications in temperature sensors, electronic displays, and molecular electronics. While extensively studied in diarylethenes, these properties are underexplored in naphthopyrans. nih.govnih.gov
Ion Sensing: Incorporating chelating groups into the structure can enable the molecule to act as a light-controlled binding switch for metal ions. nih.gov For example, a substituted 3H-naphtho[2,1-b]pyran was shown to exhibit a 77-fold increase in binding affinity for Ca²⁺ ions upon photochemical ring-opening, demonstrating potential for studying biological signaling pathways. nih.gov
Multiscale Modeling Approaches for Complex Naphthopyran Systems
Computational modeling is an indispensable tool for understanding the behavior of naphthopyrans at a fundamental level. mdpi.com As research moves toward more complex systems and applications, multiscale modeling approaches that bridge different levels of theory and time scales will become increasingly vital. youtube.com
Future directions in modeling will involve:
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the accurate quantum mechanical treatment of the photoactive naphthopyran core while modeling the surrounding environment (e.g., a polymer matrix or solvent) with less computationally expensive molecular mechanics. This is crucial for understanding how the local environment modulates photochromic kinetics. researchgate.net
Ab Initio and TD-DFT Calculations: These first-principles calculations are essential for mapping the excited-state potential energy surfaces that govern the photoisomerization pathways. mdpi.com They can help explain experimental observations, such as why certain substituents suppress the formation of unwanted isomers, and guide the design of molecules with optimized photochemical behavior. mdpi.comrsc.org
Coarse-Grained Simulations: To understand the behavior of naphthopyran-based polymers or self-assembled systems at larger length and time scales, coarse-grained models are necessary. youtube.com These simulations can predict macroscopic material properties and the dynamics of supramolecular assembly.
| Modeling Approach | Scale | Application to Naphthopyran Research |
| Time-Dependent Density Functional Theory (TD-DFT) | Electronic/Atomic | Calculating excited-state energies, predicting absorption spectra, and mapping photoisomerization pathways. mdpi.comrsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Atomic/Molecular | Simulating the behavior of a naphthopyran molecule within a complex environment like a polymer or solvent. researchgate.net |
| Molecular Dynamics (MD) | Molecular/Mesoscale | Studying the conformational changes and environmental effects on the photo-switch in solution or in a matrix. researchgate.net |
| Coarse-Graining | Mesoscale/Macroscopic | Modeling the self-assembly of naphthopyran-based materials and predicting bulk properties of functional polymers. youtube.com |
Design and Synthesis of Naphthopyran-Based Supramolecular Assemblies
Supramolecular chemistry, which utilizes non-covalent interactions to construct complex and functional architectures, offers a powerful platform for harnessing the properties of this compound. youtube.com By designing molecules that can self-assemble, researchers can create materials with emergent properties and sophisticated functions.
Emerging research in this area focuses on:
Photo-responsive Polymers: Covalently incorporating naphthopyran units into polymer chains allows for the creation of materials whose bulk properties can be modulated with light. researchgate.netrsc.org For example, nanoparticles made by copolymerizing a naphthopyran derivative with monomers like methyl methacrylate (B99206) (MMA) and n-butyl methacrylate (BMA) show tunable photochromic rates based on the rigidity of the polymer matrix. rsc.org
Indicator Displacement Assays: In these systems, a naphthopyran-based host and a signaling unit are held together by non-covalent forces. youtube.com The introduction of a target analyte displaces the signaling unit, causing a detectable optical response, which is a versatile approach for creating sensors. youtube.com
Functional Nanoparticles: The assembly of photoswitchable molecules on the surface of nanoparticles, such as gold nanoclusters, can create probes for bioimaging. acs.org The nanoconfined environment can be engineered to regulate the photochromic kinetics of the attached naphthopyran switches. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
